molecular formula C14H22ClN3O3 B183640 Metoclopramide N-Oxide CAS No. 171367-22-9

Metoclopramide N-Oxide

Cat. No. B183640
M. Wt: 315.79 g/mol
InChI Key: ZEJQXOWYPGUAMD-UHFFFAOYSA-N
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Description

Metoclopramide N-Oxide is a compound with the molecular formula C14H22ClN3O3 . It is a derivative of Metoclopramide, which is commonly used to treat and prevent nausea and vomiting, help with emptying of the stomach in people with delayed stomach emptying, and help with gastroesophageal reflux disease .


Synthesis Analysis

The synthesis of Metoclopramide N-Oxide involves the N-oxidation reaction . The titrimetric method was based on the N-oxidation reaction involving the use of potassium hydrogen peroxymonosulfate and subsequent iodometric back titration of a known residual reagent .


Molecular Structure Analysis

The molecular structure of Metoclopramide N-Oxide consists of 14 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms . The average mass is 315.796 Da and the monoisotopic mass is 315.134979 Da .

Scientific Research Applications

1. Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations

  • Summary of Application: Metoclopramide N-Oxide is used in the determination of Metoclopramide (MCP) in pharmaceutical dosage forms . Two methods, titrimetric and spectrophotometric, were developed for this purpose .
  • Methods of Application: The titrimetric method (A) was based on the N-oxidation reaction involving the use of potassium hydrogenperoxomonosulfate and subsequent iodometric back titration of a known residual reagent . The spectrophotometric method (B) was based on derivatization of MCP with potassium hydrogenperoxomonosulfate in the presence of iodide to produce a chromogen (triiodide) with a wavelength of maximum absorption at 350 nm .
  • Results: Method A was applicable over the concentration range of 0.25-3.5 mg to end volume 10 mL . In method B, Beer’s law was obeyed over the concentration range of 0.3-3.5 μg/mL with a molar absorptivity of 24600 L/mol cm . The limits of quantification were calculated to be 0.25 mg/10 mL (A) and 0.2 μg/mL (B), respectively .

2. Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents

  • Summary of Application: Enamine N-Oxides, such as Metoclopramide N-Oxide, are used in the synthesis of hypoxia-responsive prodrugs and imaging agents . These agents are designed to respond to the low oxygen levels found in tumor tissues .
  • Methods of Application: The synthesis and application of a hypoxia-responsive trigger derived from previously inaccessible enamine N-oxide structures . Hypoxia-dependent reduction of this motif by hemeproteins results in the concomitant activation of a caged molecule and a latent electrophile .
  • Results: The dual drug release and imaging modalities of the highly versatile enamine N-oxide motif present an attractive opportunity for theranostic development that can address the need not only for new therapeutics but paired methods for patient stratification .

Safety And Hazards

Safety data sheets recommend wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) when handling Metoclopramide N-Oxide . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Metoclopramide, the parent compound of Metoclopramide N-Oxide, is commonly used in the treatment of various gastrointestinal disorders and to prevent nausea and vomiting . Future research could explore the potential uses of Metoclopramide N-Oxide in similar medical applications. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of Metoclopramide N-Oxide .

properties

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQXOWYPGUAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169072
Record name Metoclopramide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoclopramide N-Oxide

CAS RN

171367-22-9
Record name Metoclopramide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoclopramide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOCLOPRAMIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Maurich, M De Amici, C De Micheli… - European journal of …, 1995 - Elsevier
… Synthesis of metoclopramide N-oxide 3 Method A. A mixture of 8 (1.19 g, 3.0 mmol), m-chloroperbenzoic acid (0.9 g, 5.2 mmol) and chloroform was stirred at room temperature until …
Number of citations: 11 www.sciencedirect.com

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